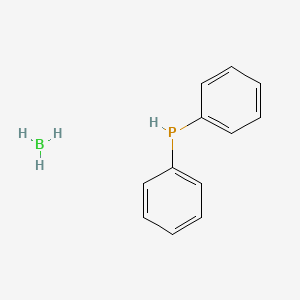
Ethidimuron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethidimuron is a chemical compound known for its application as a herbicide. It is commonly used in agricultural settings to control the growth of unwanted plants. The compound is characterized by its unique structure, which includes a thiadiazole ring substituted with an ethylsulfonyl group and a dimethylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethidimuron typically involves the reaction of 5-ethylsulfonyl-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethidimuron undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
Applications De Recherche Scientifique
Ethidimuron has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the thiadiazole moiety into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Employed as a herbicide to control weed growth in agricultural fields.
Mécanisme D'action
The herbicidal activity of Ethidimuron is primarily due to its ability to inhibit photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism of action is similar to that of other urea-based herbicides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Methylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea
- 3-(5-Propylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea
- 3-(5-Butylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea
Uniqueness
Ethidimuron is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl group provides an optimal balance of hydrophobicity and electronic effects, enhancing its herbicidal activity and selectivity.
Propriétés
IUPAC Name |
3-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-5(15-7)8-6(12)11(2)3/h4H2,1-3H3,(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJJOQNRLPQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)








![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)


